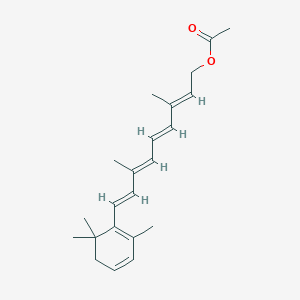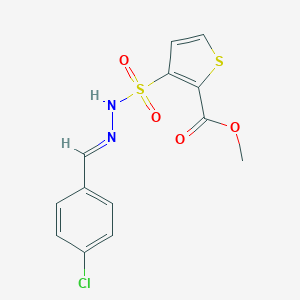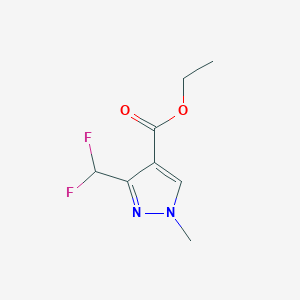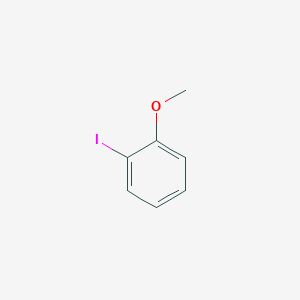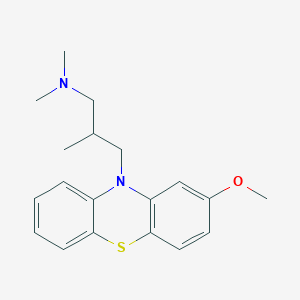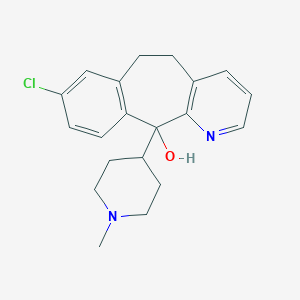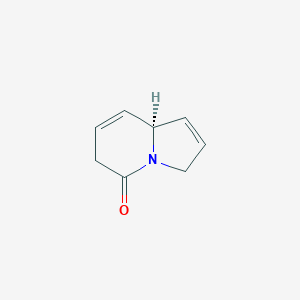
(8aS)-6,8a-dihydro-3H-indolizin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8aS)-6,8a-dihydro-3H-indolizin-5-one is a heterocyclic organic compound that belongs to the family of indolizines. It is a cyclic molecule that contains nitrogen atoms in its ring structure. The compound has attracted the attention of researchers due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of (8aS)-6,8a-dihydro-3H-indolizin-5-one is not fully understood. However, it has been suggested that the compound may exert its biological activities through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Efectos Bioquímicos Y Fisiológicos
Several studies have reported that (8aS)-6,8a-dihydro-3H-indolizin-5-one possesses various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to possess antibacterial and antifungal activities. Additionally, (8aS)-6,8a-dihydro-3H-indolizin-5-one has been shown to possess anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (8aS)-6,8a-dihydro-3H-indolizin-5-one is its potential as a scaffold for the development of new drugs. The compound possesses a unique ring structure that may allow for the development of novel pharmacophores. However, one of the limitations of (8aS)-6,8a-dihydro-3H-indolizin-5-one is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of (8aS)-6,8a-dihydro-3H-indolizin-5-one. One possible direction is the development of new derivatives of the compound with improved solubility and bioactivity. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, the compound may be useful in the development of new materials with unique physical and chemical properties.
Métodos De Síntesis
The synthesis of (8aS)-6,8a-dihydro-3H-indolizin-5-one can be achieved through different methods. One of the most commonly used methods is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst. The reaction leads to the formation of a cyclic imine intermediate, which is then reduced to (8aS)-6,8a-dihydro-3H-indolizin-5-one.
Aplicaciones Científicas De Investigación
(8aS)-6,8a-dihydro-3H-indolizin-5-one has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The compound has also been investigated for its potential as a scaffold for the development of new drugs.
Propiedades
Número CAS |
151983-40-3 |
|---|---|
Nombre del producto |
(8aS)-6,8a-dihydro-3H-indolizin-5-one |
Fórmula molecular |
C8H9NO |
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
(8aS)-6,8a-dihydro-3H-indolizin-5-one |
InChI |
InChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1-4,7H,5-6H2/t7-/m0/s1 |
Clave InChI |
UQZANANSZTVBKA-ZETCQYMHSA-N |
SMILES isomérico |
C1C=C[C@H]2C=CCN2C1=O |
SMILES |
C1C=CC2C=CCN2C1=O |
SMILES canónico |
C1C=CC2C=CCN2C1=O |
Sinónimos |
5(3H)-Indolizinone,6,8a-dihydro-,(8aS)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



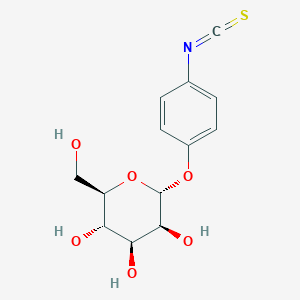
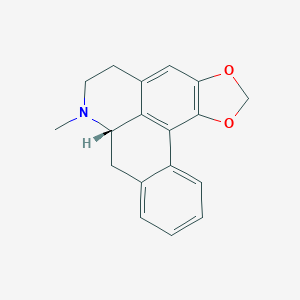
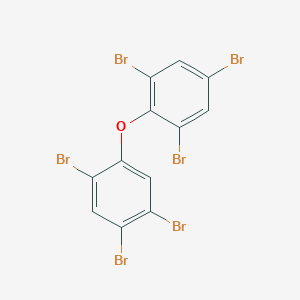
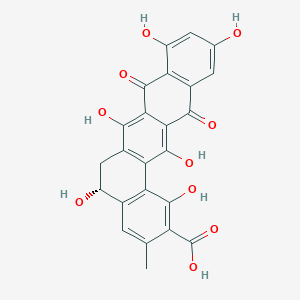
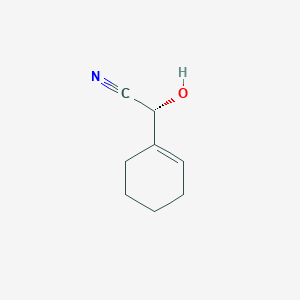
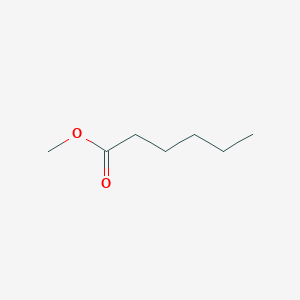
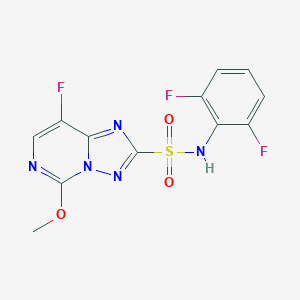
acetic acid](/img/structure/B129763.png)
